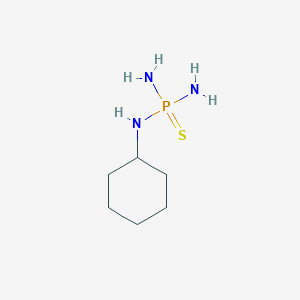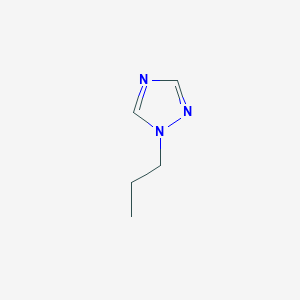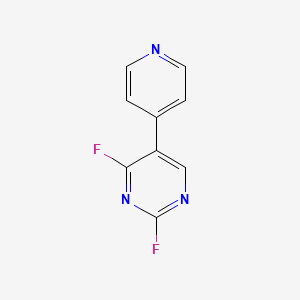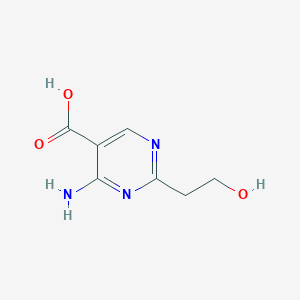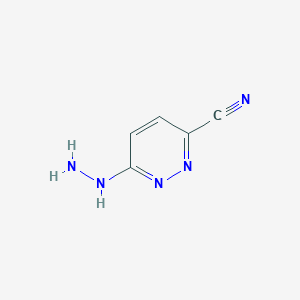![molecular formula C8H8N4 B15244842 2-Hydrazono-2H-pyrido[1,2-a]pyrimidine](/img/structure/B15244842.png)
2-Hydrazono-2H-pyrido[1,2-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazono-2H-pyrido[1,2-a]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring with a hydrazono group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazono-2H-pyrido[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with formamide to form the pyrido[1,2-a]pyrimidine core. This intermediate is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazono group at the 2-position .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors to improve efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydrazono-2H-pyrido[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazono group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various electrophiles can be used to introduce different substituents at the hydrazono group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[1,2-a]pyrimidine-2-one derivatives, while reduction may produce 2-amino-pyrido[1,2-a]pyrimidine derivatives .
Applications De Recherche Scientifique
2-Hydrazono-2H-pyrido[1,2-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antitumor, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 2-Hydrazono-2H-pyrido[1,2-a]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s hydrazono group can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition .
Comparaison Avec Des Composés Similaires
2-Hydrazono-2H-pyrido[1,2-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds also have a fused pyridine-pyrimidine structure but differ in the position and nature of substituents.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar fused ring system but include a benzimidazole moiety.
Pyrido[2,3-d]pyrimidines: These compounds have a different fusion pattern of the pyridine and pyrimidine rings.
The uniqueness of this compound lies in its specific hydrazono substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C8H8N4 |
|---|---|
Poids moléculaire |
160.18 g/mol |
Nom IUPAC |
(E)-pyrido[1,2-a]pyrimidin-2-ylidenehydrazine |
InChI |
InChI=1S/C8H8N4/c9-11-7-4-6-12-5-2-1-3-8(12)10-7/h1-6H,9H2/b11-7+ |
Clé InChI |
KIZDWZGDBBWBLI-YRNVUSSQSA-N |
SMILES isomérique |
C1=CC2=N/C(=N/N)/C=CN2C=C1 |
SMILES canonique |
C1=CC2=NC(=NN)C=CN2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15244760.png)
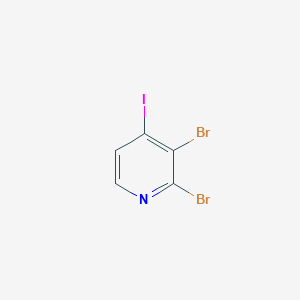
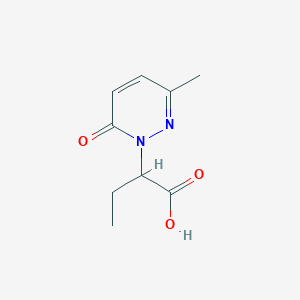
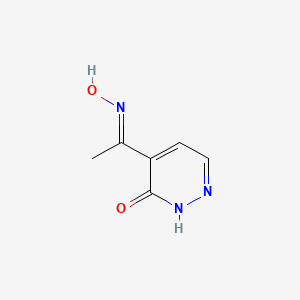
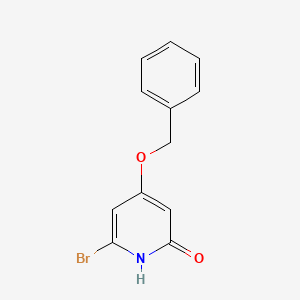
![5-Amino[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3h)-one](/img/structure/B15244802.png)
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B15244804.png)
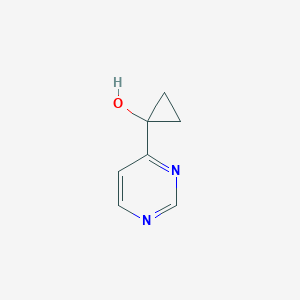
![5-[(2R,3R)-3-[[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol](/img/structure/B15244812.png)
